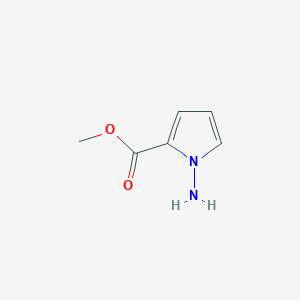

1-氨基-1H-吡咯-2-甲酸甲酯

概述

描述

Synthesis Analysis

The synthesis of "Methyl 1-amino-1H-pyrrole-2-carboxylate" can involve various strategies, including the condensation reactions of suitable precursors, such as amino acids or their derivatives with diketones or aldehydes in the presence of catalysts. These methods might employ microwave-induced reactions for pyrrole synthesis, which has become an environmentally friendly route in organic transformations, offering reduced reaction time and high yields (Banik, Kamboj, & Bajpai, 2023).

Molecular Structure Analysis

The molecular structure of "Methyl 1-amino-1H-pyrrole-2-carboxylate" is crucial for its chemical behavior and interaction with other molecules. The structural analysis often involves computational modeling and spectroscopic methods to understand its electronic configuration, molecular orbitals, and potential reactive sites. The pyrrole ring provides aromatic stability, while the amino and ester groups introduce polarity and potential sites for nucleophilic and electrophilic attacks, respectively.

Chemical Reactions and Properties

"Methyl 1-amino-1H-pyrrole-2-carboxylate" participates in a wide range of chemical reactions, including substitution, addition, and polymerization processes. Its reactivity is significantly influenced by the presence of the amino and ester functional groups, making it a versatile intermediate for the synthesis of more complex molecules. This compound can undergo transformations leading to the synthesis of heterocycles, such as diketopyrrolopyrroles, which are widely used dyes with applications spanning from high-quality pigments to fluorescence imaging (Grzybowski & Gryko, 2015).

科学研究应用

α-氨基吡咯衍生物的合成:Galenko 等人(2019 年)的一项研究开发了一种 5-氨基吡咯-3-甲酸甲酯的合成方法,该方法与 1,3-二酮反应生成吡咯并[1,2-a]嘧啶-7-甲酸甲酯,并转化为 2-重氮-2H-吡咯-4-甲酸甲酯。这些化合物展示了重氮化合物和卡宾的反应性,显示出在创建含吡咯产物方面的潜力(Galenko et al., 2019)。

一步合成:Galenko 等人(2015 年)描述了一种使用 FeCl2/Et3N 二元催化体系的一步合成甲基 4-氨基吡咯-2-甲酸甲酯的方法。该方法允许在吡咯氮上引入取代基,表明在药物化学应用中具有多功能性(Galenko et al., 2015)。

药物化学中的支架:Rochais 等人(2004 年)制备了新的 4-(杂)芳基-3-氨基-1H-吡咯-2-甲酸甲酯,提供了有用的有趣的基本结构单元,可用于获取具有潜在治疗价值的含氮杂环(Rochais et al., 2004)。

抗菌剂合成:Hublikar 等人(2019 年)合成了新型的甲基 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-甲酸甲酯衍生物,并评估了它们的体外抗菌活性。研究发现,这些化合物具有显着的抗菌和抗真菌活性(Hublikar et al., 2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Mode of Action

It is known that pyrrole derivatives can interact with biological targets in various ways, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Pyrrole derivatives are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w value, is 1.52 (iLOGP) and 2.1 (XLOGP3) .

Result of Action

Pyrrole derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .

Action Environment

The action of methyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in its environment.

属性

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

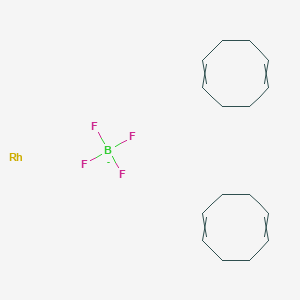

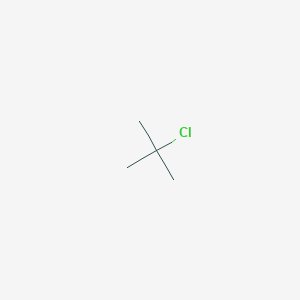

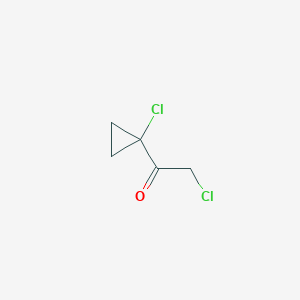

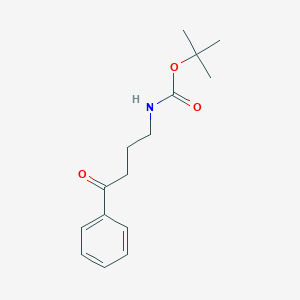

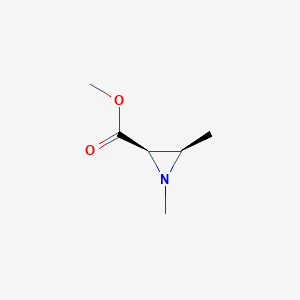

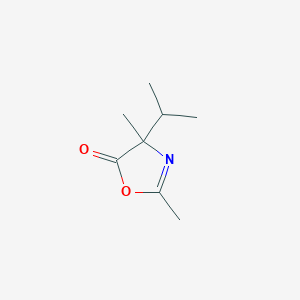

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)